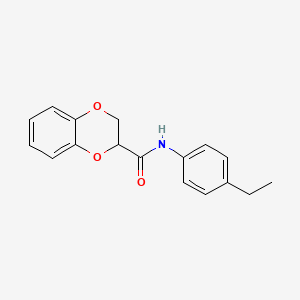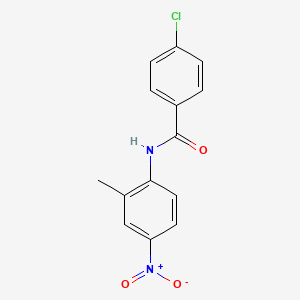![molecular formula C21H19N5 B5091094 5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)
5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine, also known as EPZ-6438, is a small molecule inhibitor that targets the enhancer of zeste homolog 2 (EZH2) protein. EZH2 is a histone methyltransferase that plays a critical role in the regulation of gene expression and is frequently overexpressed in various cancers. EPZ-6438 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for cancer.
作用机制
5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine works by inhibiting the activity of EZH2, which is responsible for the methylation of histone H3 at lysine 27 (H3K27). This methylation leads to the repression of tumor suppressor genes and the activation of oncogenes, contributing to the development and progression of cancer. By inhibiting EZH2, this compound can restore the expression of tumor suppressor genes and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In preclinical studies, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in metastasis.
实验室实验的优点和局限性
5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine has several advantages for use in lab experiments. It is a highly specific inhibitor of EZH2, with minimal off-target effects. This compound is also available in a crystalline form, which allows for structural studies of the EZH2 protein. However, this compound has limitations in terms of its solubility and stability, which can affect its pharmacokinetic properties and hinder its use in animal studies.
未来方向
For research on 5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine include the identification of biomarkers that can predict response to treatment, the development of combination therapies that enhance the efficacy of this compound, and the exploration of its potential use in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to understand the long-term effects of this compound on normal cells and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of 5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine involves several steps, including the condensation of 4-pyridinylmethylamine and 1-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid, followed by the reaction with ethyl chloroformate to form the ethyl ester. The final step involves the reaction of the ethyl ester with 3-(3-bromo-phenyl)-5-chloro-1H-pyrimidine-2,4-dione to yield this compound.
科学研究应用
5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments. This compound has also been shown to have activity against cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
属性
IUPAC Name |
5-ethyl-2-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c1-2-16-13-23-21(24-14-16)19-5-3-4-18(12-19)20-8-11-26(25-20)15-17-6-9-22-10-7-17/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKIKQZXSNKESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)C2=CC=CC(=C2)C3=NN(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)
![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)
![4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine](/img/structure/B5091048.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5091054.png)
![methyl 4-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]butanoate](/img/structure/B5091058.png)
![2,4-dichloro-N-[3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5091059.png)

![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)
![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)
![1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)
![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)
